N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine
CAS No.:
Cat. No.: VC14627844
Molecular Formula: C22H26N2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2 |
|---|---|
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C22H26N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)23-15-14-19-16-24-22-9-5-4-8-21(19)22/h1-9,16,18,20,23-24H,10-15H2 |
| Standard InChI Key | VIRZUORMYSIWLM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43 |
Introduction
Synthesis
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine typically involves the following steps:
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Preparation of the Indole Derivative:
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Starting with indole, functionalization at the 3-position is achieved using alkylation reactions to introduce the ethyl group.
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Formation of the Cyclohexanamine Intermediate:
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A phenyl-substituted cyclohexanone is subjected to reductive amination to produce the amine functionality.
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Coupling Reaction:
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The indole derivative and the cyclohexanamine are coupled using standard amide bond-forming reactions or other suitable methods.
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This process requires careful optimization to ensure high yields and purity.
Potential Applications
Given its structural similarity to bioactive molecules, N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine may have applications in:
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Pharmaceutical Development:
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As a lead compound for drugs targeting neurological disorders (e.g., depression, anxiety).
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Potential use in cancer therapy due to indole's known anticancer properties.
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Chemical Biology:
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As a probe molecule for studying receptor-ligand interactions in biological systems.
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Material Science:
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Its unique structure may find applications in designing novel organic materials with specific electronic or optical properties.
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Research Findings
While direct studies on this compound are sparse, related compounds have been investigated for their pharmacological profiles:
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Indole-based compounds have shown high affinity for serotonin receptors, which could make this compound relevant in neuropsychopharmacology.
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Phenylcyclohexane derivatives are often explored for their hydrophobic interactions with proteins, suggesting potential as enzyme inhibitors or receptor modulators.
Future Directions
To fully understand the potential of N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine, future studies should focus on:
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In Vitro and In Vivo Testing:
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Screening against biological targets such as GPCRs or kinases.
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Toxicity and pharmacokinetics studies in animal models.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents on the indole or cyclohexane rings to optimize activity.
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Computational Modeling:
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Docking studies to predict receptor binding affinity.
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QSAR modeling to identify analogs with enhanced properties.
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